molecular formula C16H14N2O4 B12934856 2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 59663-64-8

2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B12934856
CAS No.: 59663-64-8
M. Wt: 298.29 g/mol
InChI Key: MQPCXHMXZYWLCN-UHFFFAOYSA-N
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Description

2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a furan ring substituted with three methyl groups, an oxadiazole ring, and a benzoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the formation of the oxadiazole ring, and finally the attachment of the benzoic acid group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzoic acid moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-thiadiazol-2-yl)benzoic acid
  • 2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-triazol-2-yl)benzoic acid
  • 2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-pyrazol-2-yl)benzoic acid

Uniqueness

Compared to similar compounds, 2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid has unique structural features that contribute to its distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, imparts specific reactivity and interaction capabilities that are not observed in its thiadiazole, triazole, or pyrazole analogs.

Properties

CAS No.

59663-64-8

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

2-[5-(3,4,5-trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl]benzoic acid

InChI

InChI=1S/C16H14N2O4/c1-8-9(2)13(21-10(8)3)15-18-17-14(22-15)11-6-4-5-7-12(11)16(19)20/h4-7H,1-3H3,(H,19,20)

InChI Key

MQPCXHMXZYWLCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1C)C2=NN=C(O2)C3=CC=CC=C3C(=O)O)C

Origin of Product

United States

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